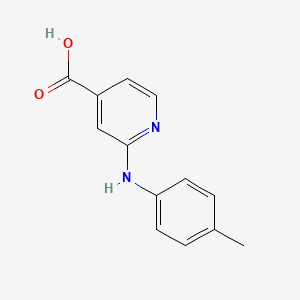

2-(4-Toluidino)isonicotinic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fluorescence Probing and Coordination Chemistry

- Synthesis and Luminescence Properties: A study focused on the synthesis of a silver(I) dimer with isonicotinic acid, highlighting its powerful chelating abilities and its potential in constructing multi-dimensional metal-organic coordination networks. The resulting coordination complex exhibited excellent fluorescence properties, suggesting applications in fluorescence probing and the study of microsecond diffusion and dynamics in membranes (Yuan & Liu, 2005).

Antitubercular Activity

- Pharmacological Research: Another research avenue explored the synthesis and antitubercular activity of Mannich bases derived from isatin isonicotinic acid hydrazone. This work aimed to overcome resistance issues with traditional therapeutic uses of isonicotinic acid hydrazide, demonstrating the compound's significant potential in developing new antitubercular drugs (Hussein, Aboul-Fadl, & Hussein, 2005).

Catalysis and Environmental Applications

- Electrocatalytic CO2 Reduction: Research demonstrated the use of isonicotinic acid in the electrocatalytic synthesis, employing a nickel complex to catalytically reduce CO2. The study proposed a dual role for the electrocatalytic reduction product of CO2 in the synthesis of isonicotinic acid, highlighting an innovative approach to CO2 utilization and the synthesis of valuable chemical compounds (Khoshro, Zare, Jafari, & Gorji, 2015).

Biocatalysis

- Enzymatic Biotransformation: The use of Nocardia globerula NHB-2 nitrilase for the biotransformation of 4-cyanopyridine to isonicotinic acid showcases an environmentally friendly alternative to chemical synthesis processes. This biocatalysis process offers a rapid and efficient method for producing isonicotinic acid, underscoring the potential for sustainable industrial production (Sharma, Sharma, & Bhalla, 2012).

Wirkmechanismus

Target of Action

It is related to isoniazid, a frontline drug used in the treatment of tuberculosis . Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Isoniazid, a related compound, is a prodrug that must be activated by bacterial catalase . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Biochemical Pathways

Isoniazid, a related compound, is known to inhibit mycolic acid biosynthesis . The catalase peroxidase KatG activates isoniazid to form a hypothetical isonicotinoyl anion or radical .

Pharmacokinetics

Isoniazid was measured in blood, and the metabolites were determined in urine .

Result of Action

Isoniazid, a related compound, is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Action Environment

The solubility of isonicotinic acid, a related compound, in various solvents has been studied, which could potentially influence its action and stability .

Eigenschaften

IUPAC Name |

2-(4-methylanilino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-2-4-11(5-3-9)15-12-8-10(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXNMWPGEVDWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

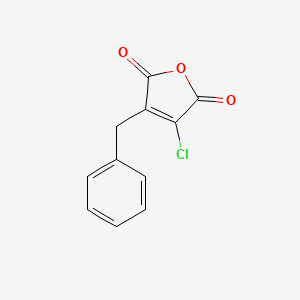

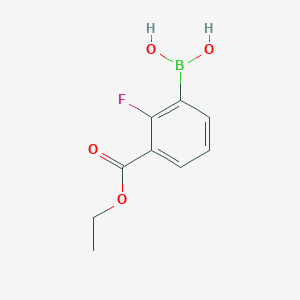

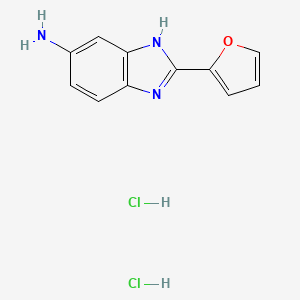

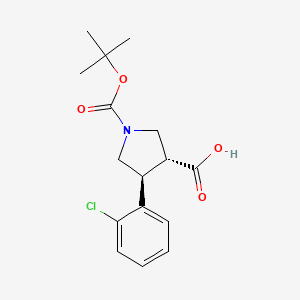

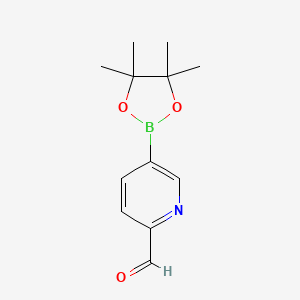

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1437288.png)